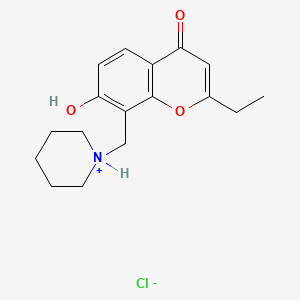
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride typically involves the condensation of 7-hydroxychromone with piperidine and subsequent alkylation with ethyl groups. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt. Common reagents used in this synthesis include ethyl iodide, piperidine, and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethyl-7-oxo-8-piperidinomethylchromone.
Reduction: Formation of 2-ethyl-7-hydroxy-8-piperidinomethyldihydrochromone.
Substitution: Formation of various substituted piperidinomethylchromone derivatives
Aplicaciones Científicas De Investigación
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-7-hydroxychromone
- 8-Piperidinomethylchromone
- 7-Hydroxy-8-piperidinomethylchromone
Uniqueness
2-Ethyl-7-hydroxy-8-piperidinomethylchromone hydrochloride is unique due to the presence of both the ethyl and piperidinomethyl groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and bioactivity compared to similar compounds .
Propiedades
Número CAS |
67195-84-0 |
|---|---|
Fórmula molecular |
C17H22ClNO3 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
2-ethyl-7-hydroxy-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-2-12-10-16(20)13-6-7-15(19)14(17(13)21-12)11-18-8-4-3-5-9-18;/h6-7,10,19H,2-5,8-9,11H2,1H3;1H |
Clave InChI |
HUUANZYOWKRLJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCCCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



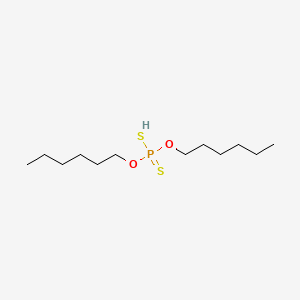
![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)

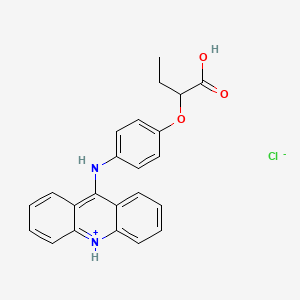

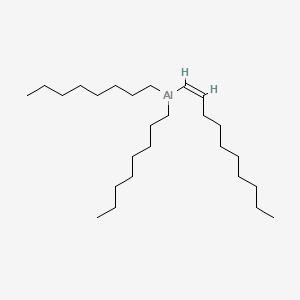
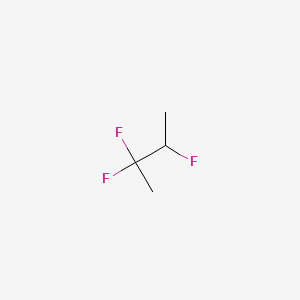
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
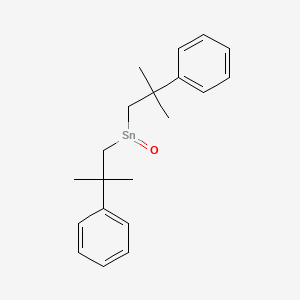
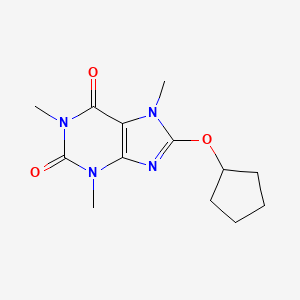
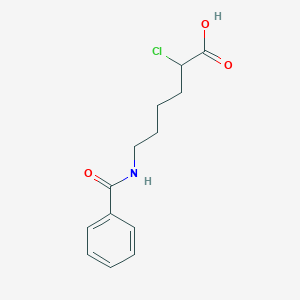
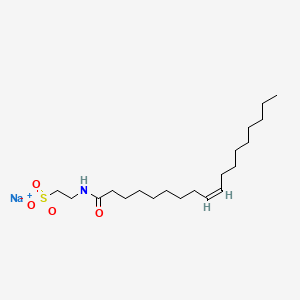
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
